molecular formula C24H26N2O3 B13430744 N-(4-Aminophenyl)-2-(benzyloxy)-N-(2-(benzyloxy)ethyl)acetamide

N-(4-Aminophenyl)-2-(benzyloxy)-N-(2-(benzyloxy)ethyl)acetamide

Cat. No.: B13430744
M. Wt: 390.5 g/mol
InChI Key: DJPQMNNFJCOKAW-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-2-(benzyloxy)-N-(2-(benzyloxy)ethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an aminophenyl group, benzyloxy groups, and an acetamide moiety. It is of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)-2-(benzyloxy)-N-(2-(benzyloxy)ethyl)acetamide typically involves the following steps:

    Formation of the Aminophenyl Intermediate: The starting material, 4-nitroaniline, is reduced to 4-aminophenyl using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Introduction of Benzyloxy Groups: The aminophenyl intermediate is then reacted with benzyl chloride in the presence of a base like sodium hydroxide to introduce the benzyloxy groups.

    Acetamide Formation: The final step involves the reaction of the benzyloxy-substituted aminophenyl compound with acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-2-(benzyloxy)-N-(2-(benzyloxy)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, potentially altering the benzyloxy groups.

    Substitution: Substituted derivatives with different functional groups replacing the benzyloxy groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-2-(benzyloxy)-N-(2-(benzyloxy)ethyl)acetamide would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Aminophenyl)-2-(benzyloxy)acetamide: Lacks the additional benzyloxyethyl group.

    N-(4-Aminophenyl)-N-(2-(benzyloxy)ethyl)acetamide: Lacks one of the benzyloxy groups.

Uniqueness

N-(4-Aminophenyl)-2-(benzyloxy)-N-(2-(benzyloxy)ethyl)acetamide is unique due to the presence of both benzyloxy and benzyloxyethyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C24H26N2O3

Molecular Weight

390.5 g/mol

IUPAC Name

N-(4-aminophenyl)-2-phenylmethoxy-N-(2-phenylmethoxyethyl)acetamide

InChI

InChI=1S/C24H26N2O3/c25-22-11-13-23(14-12-22)26(15-16-28-17-20-7-3-1-4-8-20)24(27)19-29-18-21-9-5-2-6-10-21/h1-14H,15-19,25H2

InChI Key

DJPQMNNFJCOKAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCN(C2=CC=C(C=C2)N)C(=O)COCC3=CC=CC=C3

Origin of Product

United States

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